

# An In-depth Technical Guide to the Spectroscopic Data of 1-Cyclohexenylacetic Acid

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## Compound of Interest

Compound Name: *1-Cyclohexenylacetic acid*

Cat. No.: *B100004*

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Cyclohexenylacetic acid** (CAS Number: 18294-87-6), a valuable intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for acquiring this data are also provided, along with a visual representation of the general spectroscopic analysis workflow.

## Chemical Structure and Properties

- IUPAC Name: 2-(cyclohex-1-en-1-yl)acetic acid
- Molecular Formula: C<sub>8</sub>H<sub>12</sub>O<sub>2</sub>
- Molecular Weight: 140.18 g/mol

## Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **1-Cyclohexenylacetic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~10-12	Broad Singlet	1H	-COOH
~5.5-5.7	Multiplet	1H	=CH-
~3.0	Singlet	2H	-CH <sub>2</sub> -COOH
~2.0-2.2	Multiplet	4H	Allylic CH <sub>2</sub>
~1.5-1.7	Multiplet	4H	CH <sub>2</sub>

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Note: Experimental  $^{13}\text{C}$  NMR data for **1-Cyclohexenylacetic acid** is not readily available in public databases. The following are predicted chemical shifts based on typical values for similar functional groups.

Chemical Shift ( $\delta$ ) ppm	Assignment
~178	C=O (Carboxylic Acid)
~135	=C- (Quaternary)
~125	=CH-
~38	-CH <sub>2</sub> -COOH
~28	Allylic CH <sub>2</sub>
~25	CH <sub>2</sub>
~22	CH <sub>2</sub>
~21	CH <sub>2</sub>

## Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data[1]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Strong, Broad	O-H stretch (Carboxylic Acid)
2928	Strong	C-H stretch (sp <sup>3</sup> )
2860	Strong	C-H stretch (sp <sup>3</sup> )
1710	Strong	C=O stretch (Carboxylic Acid)
1650	Medium	C=C stretch (Alkenyl)
1450	Medium	C-H bend (CH <sub>2</sub> )
1290	Medium	C-O stretch
940	Medium, Broad	O-H bend (out-of-plane)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data[1]

m/z	Relative Intensity (%)	Assignment
140	35	[M] <sup>+</sup> (Molecular Ion)
122	10	[M - H <sub>2</sub> O] <sup>+</sup>
95	100	[M - COOH] <sup>+</sup>
81	75	[C <sub>6</sub> H <sub>9</sub> ] <sup>+</sup>
79	60	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup>
67	85	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>
53	40	[C <sub>4</sub> H <sub>5</sub> ] <sup>+</sup>
41	55	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A solution of **1-Cyclohexenylacetic acid** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ( $\delta$  0.00 ppm).

**Instrumentation and Parameters:**

- **Spectrometer:** A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- $^1\text{H}$  NMR:
  - **Pulse Sequence:** A standard single-pulse experiment is typically used.
  - **Acquisition Time:** ~2-3 seconds.
  - **Relaxation Delay:** 1-5 seconds.
  - **Number of Scans:** 8-16 scans are typically co-added to improve the signal-to-noise ratio.
- $^{13}\text{C}$  NMR:
  - **Pulse Sequence:** A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to simplify the spectrum and provide information about the number of attached protons.
  - **Acquisition Time:** ~1-2 seconds.
  - **Relaxation Delay:** 2-5 seconds.
  - **Number of Scans:** A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of the  $^{13}\text{C}$  isotope.

**Data Processing:** The acquired free induction decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

Chemical shifts are referenced to the internal standard (TMS).

## Infrared (IR) Spectroscopy

**Sample Preparation:** For a liquid or low-melting solid like **1-Cyclohexenylacetic acid**, the simplest method is to place a thin film of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution can be prepared using a suitable solvent (e.g., chloroform, carbon tetrachloride) and analyzed in a liquid cell. For Attenuated Total Reflectance (ATR-FTIR), a small amount of the sample is placed directly on the ATR crystal.

**Instrumentation and Parameters:**

- **Spectrometer:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Spectral Range:** Typically 4000-400  $\text{cm}^{-1}$ .
- **Resolution:** 4  $\text{cm}^{-1}$  is generally sufficient.
- **Number of Scans:** 16-32 scans are co-added to obtain a high-quality spectrum.
- A background spectrum of the empty sample holder or clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

**Data Analysis:** The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

## Mass Spectrometry (MS)

**Sample Introduction and Ionization:** The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities. Electron Ionization (EI) is a common method for generating ions of small organic molecules.

**Instrumentation and Parameters:**

- **Mass Analyzer:** A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

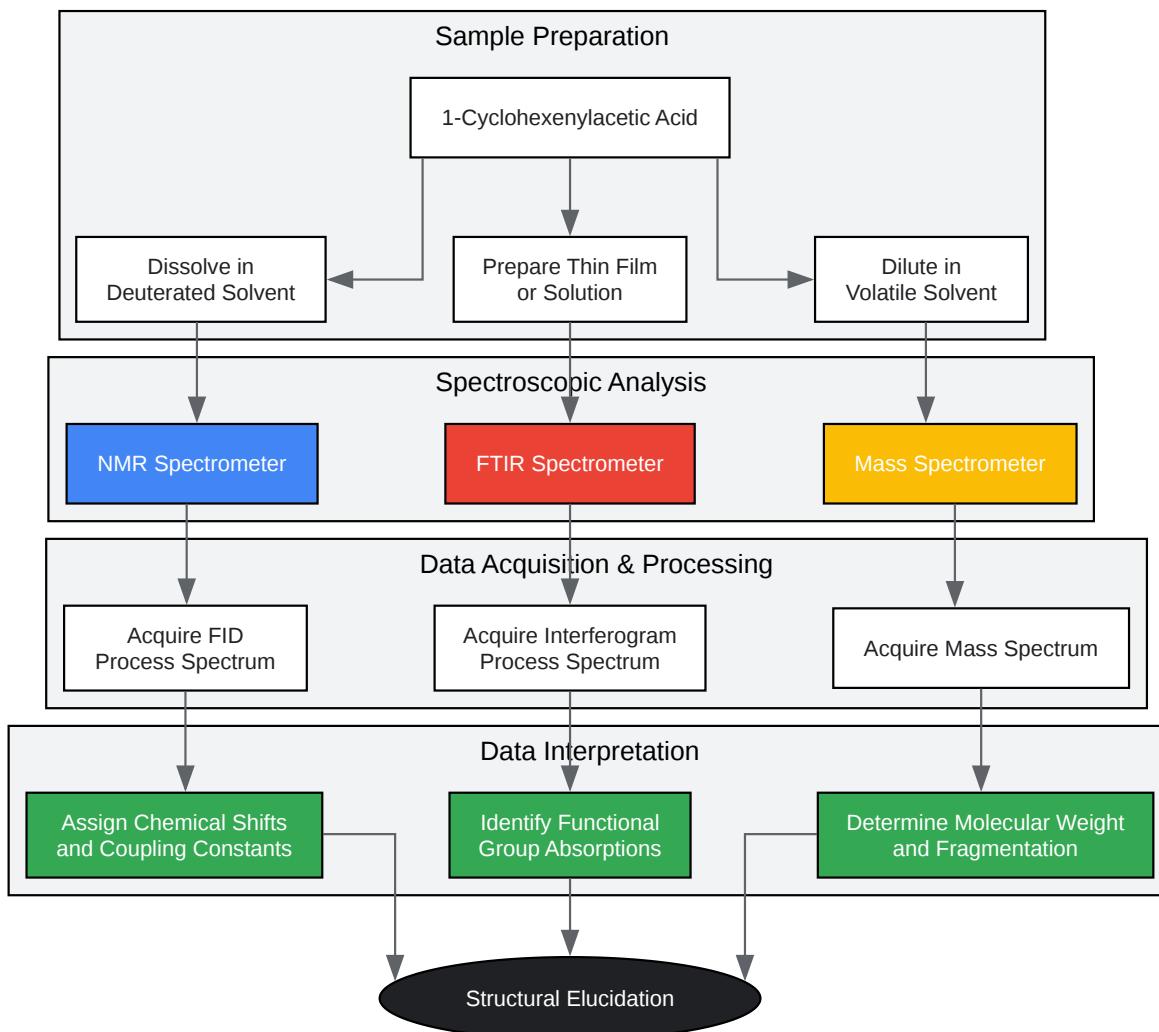
- Ionization Energy: For EI, a standard energy of 70 eV is typically used.
- Mass Range: A scan range of m/z 30-200 is generally appropriate for this compound.

**Data Analysis:** The resulting mass spectrum is analyzed to determine the molecular weight from the molecular ion peak ( $[M]^+$ ). The fragmentation pattern is then interpreted to deduce the structure of the molecule by identifying characteristic fragment ions.

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Cyclohexenylacetic acid**.

## General Spectroscopic Analysis Workflow

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Caption: General workflow for spectroscopic analysis.

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## References

- 1. 1-Cyclohexenylacetic acid [webbook.nist.gov]
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